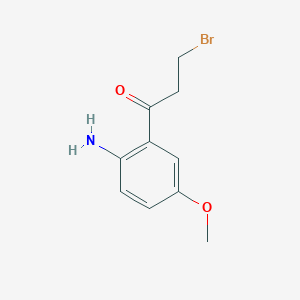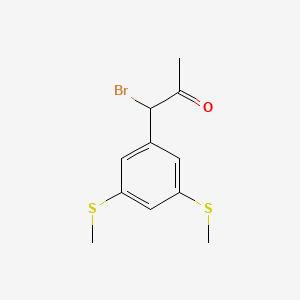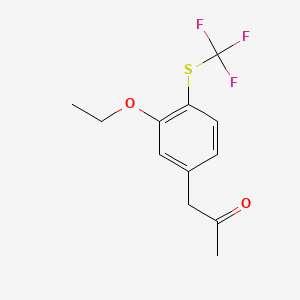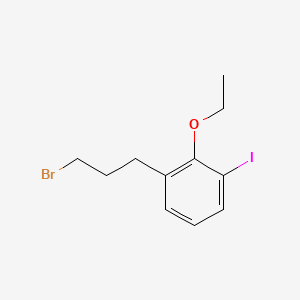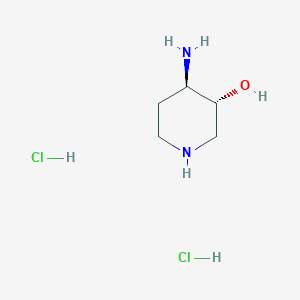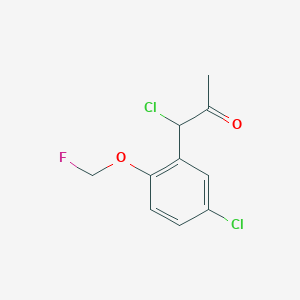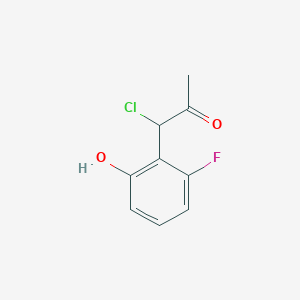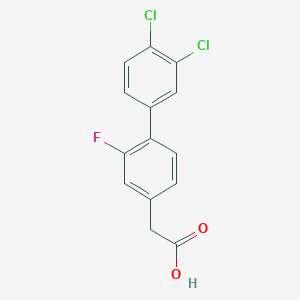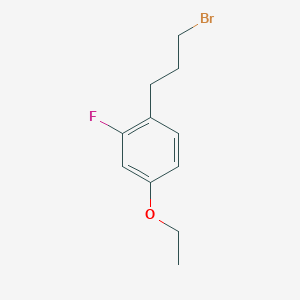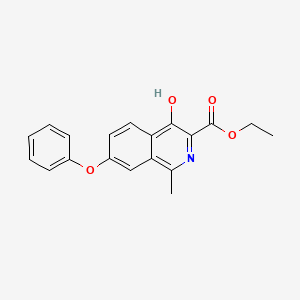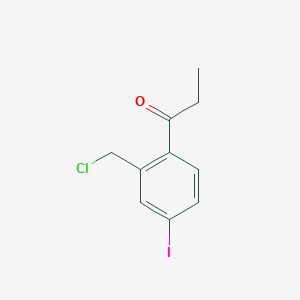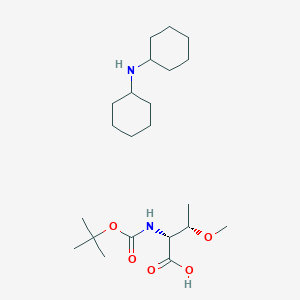
Boc-D-Thr(Me)-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Thr(Me)-OH.DCHA: is a derivative of threonine, an amino acid. The compound is often used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group (tert-butyloxycarbonyl) is a protecting group for the amino group, which is commonly used in organic synthesis to prevent unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Thr(Me)-OH.DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the methylation of the hydroxyl group. The final product is then combined with dicyclohexylamine (DCHA) to form the salt. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: Boc-D-Thr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the methylated hydroxyl group.
Reduction: The compound can be reduced, although this is less common due to the stability of the Boc group.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidized derivatives of the methylated threonine.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives where the Boc group is replaced or modified.
科学的研究の応用
Chemistry: Boc-D-Thr(Me)-OH.DCHA is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, the compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is utilized in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors in various medical treatments.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
作用機序
The mechanism of action of Boc-D-Thr(Me)-OH.DCHA primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is complete, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
類似化合物との比較
Boc-D-Thr-OH: Another threonine derivative used in peptide synthesis.
Boc-D-Thr(Bzl)-OH: A benzylated derivative of threonine.
Boc-L-Thr-OH: The L-isomer of Boc-D-Thr-OH.
Uniqueness: Boc-D-Thr(Me)-OH.DCHA is unique due to its methylated hydroxyl group, which can influence the compound’s reactivity and the properties of the resulting peptides. This methylation can enhance the stability and bioavailability of peptide drugs, making it a valuable compound in pharmaceutical research and development.
特性
分子式 |
C22H42N2O5 |
|---|---|
分子量 |
414.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h11-13H,1-10H2;6-7H,1-5H3,(H,11,14)(H,12,13)/t;6-,7+/m.0/s1 |
InChIキー |
WACBNLRFVGEKFE-HLISZSCWSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



